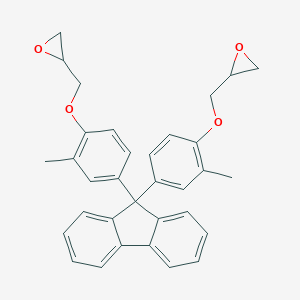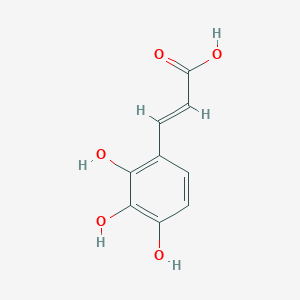
3-(2,3,4-Trihydroxy-phenyl)-acrylic acid
説明
“3-(2,3,4-Trihydroxy-phenyl)-acrylic acid” is a chemical compound with the molecular formula C9H10O5 . It has an average mass of 198.173 Da and a monoisotopic mass of 198.052826 Da .
Molecular Structure Analysis
The molecular structure of “3-(2,3,4-Trihydroxy-phenyl)-acrylic acid” consists of nine carbon atoms, ten hydrogen atoms, and five oxygen atoms .科学的研究の応用
-
Scientific Field: Phytochemistry
- Application Summary : “3-(2,3,4-Trihydroxy-phenyl)-acrylic acid” is a compound that can be found in certain plants. For instance, it’s present in Bidens pilosa L., a cosmopolitan annual herb known for its traditional use in treating various diseases .
- Results or Outcomes : The presence of “3-(2,3,4-Trihydroxy-phenyl)-acrylic acid” and other similar compounds in plants like Bidens pilosa L. contributes to their biological activity, which is why these plants have been traditionally used for treating various diseases .
-
Scientific Field: Material Science
- Application Summary : This compound could potentially be used in the development of thermally curable epoxy-amine barrier sealants .
- Methods of Application : The barrier composition comprises a resin or resin/filler system that is capable of being cured at low temperature while still maintaining superior barrier performance . This composition comprises an aromatic compound having meta-substituted epoxy functionalities, a multifunctional aliphatic amine, and optionally, one or more fillers .
- Results or Outcomes : The resulting material can serve as a barrier sealant, adhesive, encapsulant, or coating for use in electronic and optoelectronic devices .
-
Scientific Field: Cheminformatics
- Application Summary : “3-(2,3,4-Trihydroxy-phenyl)-acrylic acid” is a compound with a specific molecular formula (C9H10O5) and mass (198.052826 Da), which can be used in cheminformatics for the purpose of compound identification and classification .
- Methods of Application : The compound’s structure, properties, spectra, and other details can be stored in chemical databases like ChemSpider . These databases can then be used by researchers to search for and identify compounds based on various criteria.
- Results or Outcomes : The availability of this compound’s information in chemical databases aids in the advancement of cheminformatics, which in turn supports various fields of scientific research .
-
Scientific Field: Natural Products Chemistry
- Application Summary : “3-(2,3,4-Trihydroxy-phenyl)-acrylic acid” is a compound that can be found in certain plants, such as Bidens pilosa L., which is known for its traditional use in treating various diseases .
- Methods of Application : The compound is typically isolated from plant extracts through various chemical extraction and purification methods .
- Results or Outcomes : The presence of this compound in plants like Bidens pilosa L. contributes to their biological activity, which is why these plants have been traditionally used for treating various diseases .
-
Scientific Field: Organic Chemistry
- Application Summary : “3-(2,3,4-Trihydroxy-phenyl)-acrylic acid” is a compound with a specific molecular formula (C9H10O5) and mass (198.052826 Da), which can be used in organic chemistry for the purpose of compound identification and classification .
- Methods of Application : The compound’s structure, properties, spectra, and other details can be stored in chemical databases like ChemSpider . These databases can then be used by researchers to search for and identify compounds based on various criteria.
- Results or Outcomes : The availability of this compound’s information in chemical databases aids in the advancement of organic chemistry, which in turn supports various fields of scientific research .
将来の方向性
The future directions for research on “3-(2,3,4-Trihydroxy-phenyl)-acrylic acid” could involve further exploration of its potential therapeutic effects, particularly given the activity of similar compounds at the sigma-1 receptor . Additionally, more research could be done to better understand its synthesis and chemical reactions .
特性
IUPAC Name |
(E)-3-(2,3,4-trihydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c10-6-3-1-5(2-4-7(11)12)8(13)9(6)14/h1-4,10,13-14H,(H,11,12)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGWNBSOWGUGPA-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=CC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1/C=C/C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3,4-Trihydroxy-phenyl)-acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4,8-Tris-(4-methylphenyl)sulfonyl-11-[[4-[[4,8,11-tris-(4-methylphenyl)sulfonyl-1,4,8,11-tetrazacyclotetradec-1-yl]methyl]phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane](/img/structure/B173105.png)
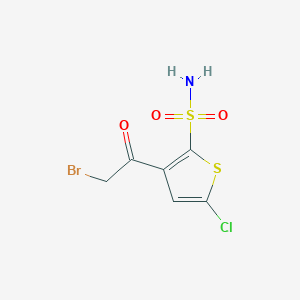
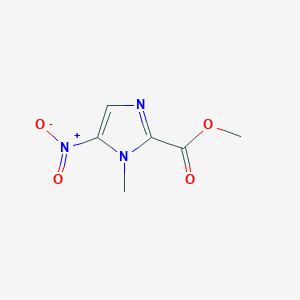
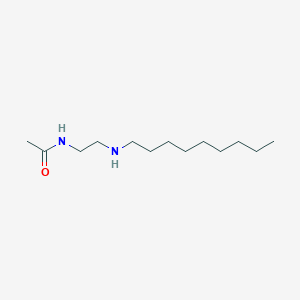
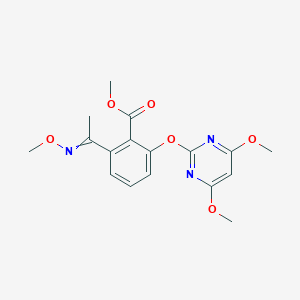


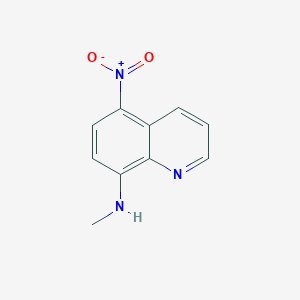
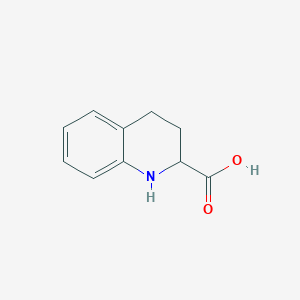
![[(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B173133.png)

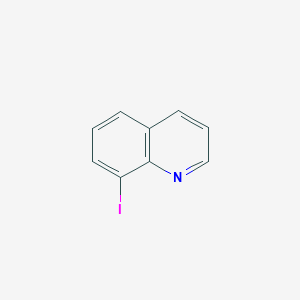
![5-Hydroxybenzo[b]thiophene-3-carboxylic acid](/img/structure/B173138.png)
